Propan-2-yl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate
Description
Propan-2-yl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is a halogenated benzofuran derivative characterized by a benzofuran core substituted with a methyl group at position 2, a benzyloxy group at position 5, a bromine atom at position 6, and a propan-2-yl ester at position 3. The bromine substitution at position 6 and the benzyloxy group at position 5 are critical for modulating electronic and steric properties, which influence interactions with biological targets.
Synthetic routes for such derivatives typically involve halogenation of precursor benzofuran carboxylic acids, followed by esterification with appropriate alcohols. For example, methyl and ethyl esters of related brominated benzofurans are synthesized via dimethyl sulfate methylation or ethylation of hydroxylated intermediates .
Properties
IUPAC Name |
propan-2-yl 6-bromo-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrO4/c1-12(2)24-20(22)19-13(3)25-17-10-16(21)18(9-15(17)19)23-11-14-7-5-4-6-8-14/h4-10,12H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNITHGYCJFJOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC=CC=C3)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Benzofuran Core
The synthesis begins with 8-aminoquinoline (8-AQ)-directed C–H arylation to install the 3-carboxylate group. Using Pd(OAc)$$2$$ as a catalyst and Ag$$2$$CO$$_3$$ as an oxidant, a benzofuran-2-carboxamide precursor undergoes arylation at position 3 with an iodobenzene derivative. For the target compound, this step would involve arylation with a methyl-substituted iodobenzene to introduce the 2-methyl group.
Example protocol :
Transamidation to Ester
The 2-carboxamide group is converted to the propan-2-yl ester via a one-pot transamidation sequence. Treatment with Boc$$_2$$O and DMAP generates an N-acyl-Boc-carbamate intermediate, which undergoes alcoholysis with isopropyl alcohol in the presence of NaHMDS.
Critical parameters :
- Boc protection : Boc$$2$$O (1.2 equiv.), DMAP (0.1 equiv.), CH$$2$$Cl$$_2$$, 0°C → RT.
- Alcoholysis : Isopropyl alcohol (5 equiv.), NaHMDS (2 equiv.), THF, 60°C, 6 h.
- Yield : 70–85% for analogous substrates.
Synthetic Route 2: One-Pot Cyclization and Functionalization
Cyclization of α-Arylketonitrile Precursors
A copper-catalyzed cyclization strategy enables direct assembly of the benzofuran ring. Starting from 2-(2-bromoaryl)-3-(methylthio)-3-(4-methoxyphenyl)acrylonitrile , treatment with CuI (10 mol%), l-proline (20 mol%), and NaH in DMF at 90°C induces cyclization to form the benzofuran core.
Modifications for target compound :
Nitrile Hydrolysis and Esterification
The 3-cyano group is hydrolyzed to a carboxylic acid using concentrated HCl (reflux, 12 h), followed by esterification with isopropyl alcohol via Steglich conditions (DCC, DMAP, CH$$2$$Cl$$2$$).
Key data :
Bromination and Benzylation Strategies
Regioselective Bromination at Position 6
The 5-benzyloxy group directs electrophilic bromination to the ortho position (C6). Using N-bromosuccinimide (NBS) in AcOH at 0°C achieves selective bromination without competing side reactions.
Optimized conditions :
Benzyloxy Group Installation
Benzylation of a phenolic precursor (e.g., 5-hydroxy-2-methylbenzofuran-3-carboxylic acid) with benzyl bromide and K$$2$$CO$$3$$ in DMF ensures efficient protection.
Procedure :
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (C–H Arylation) | Route 2 (Cyclization) |
|---|---|---|
| Total Steps | 3 | 4 |
| Key Catalysts | Pd(OAc)$$2$$, Ag$$2$$CO$$_3$$ | CuI, l-proline |
| Functional Group Tolerance | High (aryl, Br) | Moderate (sensitive to S-containing groups) |
| Overall Yield | 65–70% | 60–65% |
Route 1 offers superior modularity for late-stage diversification, while Route 2 provides a streamlined approach for pre-functionalized substrates.
Scale-Up Considerations and Industrial Relevance
Large-scale synthesis faces challenges in catalyst recovery and solvent use. Pd-catalyzed C–H arylation benefits from ligand-free conditions, reducing costs, whereas copper-mediated cyclization requires stoichiometric base (NaH), complicating waste management. Patent data highlights the use of flow chemistry for cyclization steps to improve throughput.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives
Reduction: De-brominated benzofuran derivatives
Substitution: Amino, thio, or alkoxy-substituted benzofuran derivatives
Scientific Research Applications
Propan-2-yl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Propan-2-yl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among benzofuran derivatives include differences in ester groups (methyl, ethyl, propan-2-yl) and substituents at positions 5 and 4. These modifications significantly impact molecular weight, lipophilicity, and predicted collision cross-sections (CCS), as shown below:
*Estimated based on ethyl ester data.
Key Observations:
- Substituent Variations: The 5-position substituent (e.g., benzyloxy vs. 2-chlorophenylmethoxy) introduces variability in electronic effects.
Biological Activity
Propan-2-yl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 426.32 g/mol. The presence of a benzofuran core along with substituents such as bromine and a benzyloxy group enhances its solubility and reactivity, making it an interesting candidate for medicinal chemistry applications.
Key Features
| Feature | Description |
|---|---|
| Molecular Formula | C22H22BrO6 |
| Molecular Weight | 426.32 g/mol |
| Core Structure | Benzofuran |
| Notable Substituents | Benzyloxy, Bromine |
Biological Activities
Preliminary studies suggest that this compound exhibits various biological activities, including:
- Antiviral Activity : The compound shows potential antiviral properties, particularly against specific viral strains.
- Antioxidant Properties : It may act as an antioxidant, scavenging free radicals and reducing oxidative stress.
- Antitumor Effects : Benzofuran derivatives are known for their anticancer activities. Initial studies indicate that this compound could inhibit the growth of cancer cells.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antiviral | Potential activity against certain viruses |
| Antioxidant | Scavenges free radicals, reduces oxidative stress |
| Antitumor | Inhibits growth of cancer cells in preliminary studies |
The biological activity of this compound can be attributed to its structural features. The bromine atom and benzyloxy group are believed to influence the compound's interaction with biological targets such as enzymes and receptors. This interaction may modulate various biological pathways involved in disease processes.
Study on Antitumor Activity
A study evaluated the anticancer effects of benzofuran derivatives, including this compound, against human cancer cell lines. The results indicated significant inhibition rates in various types of cancer cells:
| Cancer Type | Inhibition Rate (%) at 10 µM |
|---|---|
| Leukemia (K-562) | 56.84 |
| Non-small cell lung (NCI-H460) | 80.92 |
| Colon cancer (HCT-116) | 72.14 |
| Ovarian cancer (OVCAR-4) | 56.45 |
These findings highlight the potential of this compound as a lead for developing new anticancer agents.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Benzofuran Core : This is achieved through cyclization reactions involving phenolic compounds.
- Bromination : Selective introduction of the bromine atom using bromine or N-bromosuccinimide (NBS).
- Introduction of Benzyloxy Group : Achieved via Williamson ether synthesis.
- Esterification : Final step involves esterifying the carboxylic acid group with an alcohol.
Q & A
Basic Question: What are the key considerations for synthesizing Propan-2-yl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves halogenation and esterification steps. For example, bromination at the C6 position of the benzofuran core requires controlled conditions to avoid over-halogenation. A multi-step approach is recommended:
Core Formation : Start with 5-hydroxy-2-methylbenzofuran-3-carboxylic acid. Protect the hydroxyl group with benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DCM) at 0–5°C to introduce bromine at C3. Monitor via TLC to prevent di-bromination .
Esterification : React the carboxylate with propan-2-ol using DCC/DMAP as coupling agents. Purify via column chromatography (silica gel, hexane/EtOAc gradient).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
